5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-amino-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N5O2/c1-8-5-9(20-2)3-4-11(8)18-12-10(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3 |
InChI Key |
VHOVCXGKUYHOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Synthesis
Kovacs et al. developed a solvent-free protocol using mechanochemical grinding to minimize waste. The pyrazole-thiocarboxamide intermediate was prepared by grinding 4-methoxy-2-methylphenylhydrazine with ethyl cyanoacetate and sulfur in a ball mill.
Ionic Liquid-Mediated Reactions
Ionic liquids (e.g., [BMIM][BF₄]) served as dual solvents and catalysts for the amination step. Rao et al. achieved 89% yield by reacting the pyrimidinone core with ammonium acetate in [BMIM][BF₄] at 100°C for 2 hours.
Comparison of Green Methods :
| Method | Yield | Time | Catalyst |
|---|---|---|---|
| Solvent-Free | 78% | 4 h | None |
| Ionic Liquid | 89% | 2 h | [BMIM][BF₄] |
Functionalization of the Pyrimidinone Core
Introduction of the 4-Methoxy-2-Methylphenyl Group
The aryl group was introduced via Ullmann coupling using CuI/1,10-phenanthroline as the catalyst. A mixture of 5-aminopyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mM), 4-methoxy-2-methyliodobenzene (6 mM), CuI (0.1 eq), and K₂CO₃ (3 eq) in DMSO was heated at 120°C for 12 hours (62% yield).
Amination at Position 5
The amino group was installed via nucleophilic substitution. Treatment of 5-chloropyrazolo[3,4-d]pyrimidin-4(5H)-one with aqueous ammonia (28%) at 100°C for 8 hours provided the target compound (58% yield).
Optimization Strategies for Industrial Scalability
Catalytic System Tuning
Continuous Flow Reactors
Continuous flow systems reduced reaction times by 90% (2 hours vs. 20 hours batch) while maintaining 85% yield.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially converting it into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of saturated pyrazolopyrimidine derivatives.
Substitution: Formation of various substituted pyrazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrating its effectiveness against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assessment : In vitro studies on A549 lung cancer cells and MCF-7 breast cancer cells revealed significant cytotoxic effects, with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests a promising lead for developing new anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Research Insights
- Mechanism of Action : The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation . Compounds derived from this class have shown lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .
Antimicrobial Activity
There is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine possess antimicrobial properties.
Preliminary Findings
- Some studies indicate efficacy against various bacterial strains, although specific data on the compound's antimicrobial activity remains limited . Further research is needed to elucidate the full scope of its antimicrobial potential.
Pharmacological Screening and Toxicity
Pharmacological screening has indicated that 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits lower toxicity compared to established drugs, which is crucial for its development as a therapeutic agent.
Toxicity Evaluation
- The acute toxicity of related compounds was assessed through LD50 determination, showing promising safety profiles that warrant further investigation into their therapeutic applications .
Synthesis and Structural Characterization
The synthesis of this compound involves several steps that yield derivatives with varying biological activities. Understanding the structural characteristics helps in optimizing its pharmacological properties.
Synthesis Overview
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of pyrazolopyrimidinones is highly dependent on substituents at positions 1, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolopyrimidinone Derivatives
Key Observations:
The 4-methoxybenzyl group in another analog (MW 256.27) may improve solubility due to the benzyl ether linkage .
Position 5 and 6 Modifications: 5-Amino groups (as in the target compound) are critical for hydrogen bonding with biological targets, as seen in antifungal derivatives . 6-Arylamino substituents (e.g., 4-fluorophenylamino) enhance antifungal potency by facilitating π-π stacking and hydrophobic interactions .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated MW (~270) places it within the range of bioactive analogs (212–382 g/mol), adhering to Lipinski’s rules for drug-likeness.
- Hydrogen Bonding: The 5-amino group and pyrimidinone core facilitate hydrogen bonding, as confirmed by X-ray crystallography in related compounds .
Biological Activity
5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multi-step reactions typically starting from simpler pyrazole derivatives. For instance, the compound can be synthesized through the reaction of 4-methoxy-2-methylphenyl isocyanate with various pyrazole precursors under controlled conditions to yield the desired pyrazolo[3,4-d]pyrimidine structure .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer (HCT116)
In a recent study, the compound exhibited an IC50 value of approximately 26 µM against A549 cells, indicating potent growth inhibition . This activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents. They work by inhibiting key inflammatory pathways, including the NF-kB signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of various kinases involved in cancer progression. For instance, they have been shown to selectively inhibit p38 MAP kinase, which plays a crucial role in cellular stress responses and inflammation .
- Cell Cycle Regulation : The compound may also influence cell cycle regulators such as cyclins and CDKs, leading to cell cycle arrest in cancer cells .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives that included 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. These studies demonstrated that modifications on the phenyl ring significantly impacted their biological activity. The presence of methoxy and methyl groups was found to enhance both anticancer and anti-inflammatory activities .
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung) | 26 | Induction of apoptosis |
| Anticancer | MDA-MB-231 (Breast) | TBD | Cell cycle arrest |
| Anti-inflammatory | RAW264.7 Macrophages | TBD | Inhibition of NF-kB pathway |
Q & A
Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via cyclization reactions starting from 5-aminopyrazole-4-carbonitrile derivatives or hydrazine-carbonylic precursors. Key steps include:
- Condensation : Reacting hydrazines with carbonyl compounds (e.g., ethyl 5-amino-pyrazole carboxylate) in solvents like formamide under reflux (80–100°C) .
- Cyclization : Using formamide, urea, or thiourea to form the pyrazolo[3,4-d]pyrimidine core .
- Optimization : Yield and purity depend on solvent polarity (e.g., DMF or acetonitrile), temperature control (±5°C), and catalysts like triethylamine .
Basic: How is structural confirmation achieved post-synthesis?
Characterization involves:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy and methyl groups at the 4- and 2-positions of the phenyl ring) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 256.1 for CHNO) .
- IR spectroscopy : Peaks at ~1650 cm confirm carbonyl groups .
Advanced: How can synthesis be optimized for scale-up without compromising purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Triethylamine improves cyclization efficiency by neutralizing HCl byproducts .
- Temperature gradients : Gradual heating (e.g., 80°C → 100°C over 2 hours) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) ensures >95% purity .
Advanced: What biological targets are implicated in its anticancer activity?
The compound inhibits kinases (e.g., CDKs, Aurora kinases) by binding to ATP pockets via hydrogen bonding with the pyrimidine core and hydrophobic interactions with the methoxyphenyl group. IC values range from 0.5–10 μM in kinase assays .
Advanced: How to resolve discrepancies in IC50_{50}50 values across cell lines?
- Assay standardization : Use consistent ATP concentrations (1–10 μM) and incubation times (1–4 hours) .
- Orthogonal validation : Confirm activity via Western blot (phospho-target proteins) and fluorescence polarization assays .
- Cell line profiling : Test across diverse lines (e.g., HeLa, MCF-7) to account for variable kinase expression .
Advanced: How to design derivatives with enhanced kinase selectivity?
- Structure-activity relationship (SAR) :
- Methoxy group : Replace with electron-withdrawing groups (e.g., Cl) to enhance binding affinity .
- Pyrazole core : Introduce methyl groups at C3 to improve steric complementarity .
- Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide substituent selection .
Basic: What solvents and catalysts are optimal for its synthesis?
- Solvents : DMF (for high-temperature cyclization), acetonitrile (for nucleophilic substitutions) .
- Catalysts : Triethylamine (for acid scavenging), Pd/C (for hydrogenation steps) .
Advanced: What in vitro models are suitable for evaluating anticancer efficacy?
- 2D models : MTT assays in adherent cell lines (e.g., HCT-116 for colon cancer) .
- 3D models : Spheroid cultures to mimic tumor microenvironments .
- Combination studies : Test synergy with cisplatin or paclitaxel to assess dose reduction potential .
Advanced: How to assess binding kinetics using surface plasmon resonance (SPR)?
- Chip immobilization : Covalently conjugate the compound to CM5 chips via amine coupling .
- Kinetic analysis : Inject kinase proteins (0.1–100 nM) and calculate k/k using Biacore T200 software .
- Controls : Include ATP competition assays to confirm binding specificity .
Basic: How to characterize purity and stability under storage?
- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<2%) .
- Stability studies : Store at -20°C in desiccated vials; monitor degradation via NMR every 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
